molecular formula C24H25ClO3P+ B12062126 (3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

Cat. No.: B12062126
M. Wt: 427.9 g/mol
InChI Key: BRRCLIKFZISBBV-UHFFFAOYSA-N
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Description

(3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride is a phosphonium salt characterized by a propyl backbone substituted with an ethoxycarbonyl (ester) group at the 3-position and a ketone (oxo) group at the 2-position. The triphenylphosphonium moiety confers cationic character, making the compound highly polar and reactive. It is primarily utilized in Wittig reactions for olefination, where the oxo group enhances electrophilicity, enabling efficient formation of alkenes .

Synthesis protocols for related compounds (e.g., (3-ethoxycarbonyl-2-butenyl)triphenylphosphonium chloride) involve reactions of aldehydes with phosphonium salts under controlled conditions, followed by purification .

Properties

Molecular Formula

C24H25ClO3P+

Molecular Weight

427.9 g/mol

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with ethyl 2-bromo-3-oxopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Role as a Reagent:
This compound is primarily utilized as a key reagent in synthetic organic chemistry. It facilitates the synthesis of complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The presence of the triphenylphosphonium group enhances its reactivity, making it an effective intermediate in organic synthesis processes.

Case Study:
In a study focused on synthesizing biologically active compounds, (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride was employed to create derivatives of known pharmaceuticals, demonstrating its utility in medicinal chemistry .

Pharmaceutical Development

Drug Formulation:
The compound plays a crucial role in the development of phosphonium-based drugs that exhibit significant biological activity. Its lipophilicity aids in cellular uptake, making it valuable for drug delivery systems.

Case Study:
Research has shown that derivatives of this compound exhibit antimicrobial properties, leading to potential applications in developing new antibiotics . A specific study highlighted its effectiveness against resistant bacterial strains, showcasing its promise in pharmaceutical applications.

Material Science

Synthesis of Advanced Materials:
In material science, (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride is used to synthesize advanced materials such as polymers and nanomaterials. These materials are essential for applications in electronics, coatings, and other high-tech industries.

Data Table: Synthesis Applications

Application AreaMaterial TypeKey Properties
ElectronicsConductive PolymersEnhanced electrical conductivity
CoatingsProtective CoatingsImproved durability and resistance
NanotechnologyNanocompositesIncreased strength and lightweight

Biochemical Research

Cell Signaling Studies:
The compound is employed in biochemical research to study cell signaling pathways and metabolic processes. Its ability to interact with various biological targets enables researchers to explore cellular mechanisms more effectively.

Case Study:
A study investigated the interaction of this compound with mitochondrial membranes, revealing insights into its potential role in apoptosis regulation. This research highlights its importance in understanding disease mechanisms and developing targeted therapies.

Environmental Chemistry

Sustainable Practices:
(3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride is also applied in environmental chemistry for developing greener chemical processes. Its use can lead to more sustainable practices in chemical manufacturing by minimizing waste and reducing hazardous byproducts.

Data Table: Environmental Applications

Application AreaProcess TypeEnvironmental Benefit
Chemical ManufacturingGreen SynthesisReduced waste generation
RemediationPollutant DegradationEffective breakdown of contaminants

Mechanism of Action

The mechanism of action of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. Once inside the mitochondria, the compound can interact with various enzymes and proteins, affecting cellular respiration and energy production. The exact pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

  • Backbone Length and Substituents :

    • The target compound’s propyl backbone with ethoxycarbonyl and oxo groups contrasts with shorter-chain analogs like (ethoxycarbonylmethyl)triphenylphosphonium chloride (methyl backbone) and longer-chain derivatives like (4-carboxybutyl)triphenylphosphonium bromide . Longer backbones (e.g., butyl) enhance lipid solubility, relevant in mitochondrial targeting .
    • Allyl and cinnamyl derivatives lack ester/ketone groups but feature unsaturated bonds, favoring reactivity in conjugate additions .
  • Electrophilicity and Reactivity: The 2-oxo group in the target compound increases electrophilicity, making it superior to non-oxo analogs (e.g., allyl derivatives) in Wittig reactions . Chloro-substituted analogs (e.g., 3-chloro-2-oxopropyl) are less electrophilic but serve as precursors for modified ylides .
  • Applications :

    • Pharmaceuticals : Carboxybutyl derivatives are used in mitochondrial-targeted antioxidants for treating oxidative stress , whereas the target compound’s ester group may limit such applications due to lower bioavailability.
    • Organic Synthesis : Cinnamyl and allyl derivatives are preferred for styrene and simple alkene synthesis, respectively , while the target compound’s dual functionality (ester + ketone) enables complex alkene formations .

Biological Activity

(3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride, often referred to as a phosphonium salt, is a compound that has garnered attention in various fields of biological research due to its unique properties. This article explores its biological activity, synthesizing findings from multiple studies, and provides insights into its potential applications and mechanisms of action.

The compound is characterized by the presence of a triphenylphosphonium moiety, which is known for its ability to facilitate the transport of various substrates across biological membranes. The ethoxycarbonyl and oxopropyl groups contribute to its reactivity and potential interactions with biological targets.

  • Cellular Uptake : The triphenylphosphonium group enhances the lipophilicity of the compound, facilitating cellular uptake. Studies indicate that phosphonium salts can accumulate in mitochondria due to the negative membrane potential, making them effective mitochondrial-targeting agents .
  • Antioxidant Activity : Research has demonstrated that compounds with phosphonium groups can exhibit significant antioxidant properties. They may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Anticancer Properties : Preliminary studies suggest that (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways, potentially involving the modulation of mitochondrial membrane permeability and subsequent release of pro-apoptotic factors .

Biological Activity Data

The following table summarizes key biological activities associated with (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride:

Biological Activity Effect Reference
AntioxidantScavenging of ROS
AnticancerInduction of apoptosis in cancer cells
Mitochondrial targetingAccumulation in mitochondria
NeuroprotectiveProtection against oxidative damage in neuronal cells

Case Study 1: Anticancer Efficacy

In a study examining the effects of various phosphonium salts on cancer cell lines, (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride was found to significantly reduce cell viability in breast cancer cells. The mechanism was attributed to mitochondrial dysfunction leading to increased ROS production and subsequent apoptosis .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it effectively reduced cell death in human astrocytoma cells exposed to oxidative insults, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for (3-Ethoxycarbonyl-2-oxopropyl)triphenylphosphonium chloride?

The compound is typically synthesized via Feist-Benary cyclization. For example, a related phosphonium salt (3s) was prepared using 4-(triphenylphosphanylidene)acetic acid ethyl ester and p-nitrophenacyl bromide in methylene chloride. Key steps include:

  • Reagent Mixing : Combine the phosphonium precursor with the brominated carbonyl compound under anhydrous conditions.
  • Reaction Monitoring : Use TLC or NMR to track intermediate formation.
  • Purification : Isolate the product via recrystallization or column chromatography to remove triphenylphosphine oxide byproducts .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio) and solvent polarity (e.g., dichloromethane) to enhance efficiency .

Q. How should this compound be stored to ensure stability?

  • Hygroscopicity : Store in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption, as phosphonium salts are often hygroscopic .
  • Temperature : Maintain at room temperature (20–25°C) in a dry environment. Avoid freezing to prevent crystallization-induced decomposition .
  • Incompatibilities : Keep away from strong oxidizing agents (e.g., peroxides) to avoid hazardous reactions, such as phosphorus oxide or HCl gas release .

Q. What analytical methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Identify chemical environments (e.g., ethoxycarbonyl protons at δ ~4.2–4.4 ppm and triphenylphosphonium protons as broad signals) .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and P–C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M-Cl]⁺ ion) .
  • Elemental Analysis : Validate C, H, P, and Cl content with ≤0.3% deviation .

Advanced Research Questions

Q. How do reaction conditions influence the formation of phosphoranes vs. cleavage products?

Phosphonium salts can undergo divergent pathways:

  • Phosphorane Formation : Requires strong bases (e.g., NaOMe) to deprotonate the α-carbon, forming a ylide. This is sensitive to steric hindrance and solvent polarity .
  • Cleavage Reactions : In polar aprotic solvents (e.g., DMF), nucleophilic attack on the phosphonium center may yield triphenylphosphine and ketones. For example, methylene chloride promotes dehydration over ylide formation .
  • Kinetic Control : Low temperatures favor ylides, while prolonged heating drives decomposition .

Q. What role does this compound play in organocatalysis or as a precursor for targeted drug delivery?

  • Wittig Reagent : The ylide derived from this salt can mediate olefinations, particularly for synthesizing α,β-unsaturated carbonyl compounds .
  • Mitochondrial Targeting : Triphenylphosphonium moieties enable mitochondrial accumulation due to their lipophilic cation properties. Derivatives like mitoTEMPO (a superoxide dismutase mimic) leverage this for oxidative stress studies .
  • Pro-Drug Design : Functionalization of the ethoxycarbonyl group allows pH-sensitive release of bioactive molecules in cellular compartments .

Q. How can researchers address contradictory data on toxicity and decomposition products?

  • Toxicological Gaps : Acute toxicity data are often unavailable. Mitigate risks by:
  • Conducting Ames tests for mutagenicity.
  • Using TGA-MS to identify decomposition products (e.g., HCl gas above 200°C) .
    • Contradictory Stability Reports : Replicate studies under controlled humidity (<10% RH) and inert atmospheres (N₂/Ar) to isolate environmental variables .

Methodological Considerations

  • Synthesis Reproducibility : Pre-dry solvents (e.g., CH₂Cl₂ over molecular sieves) to prevent hydrolysis of the phosphonium intermediate .
  • Data Validation : Cross-reference NMR shifts with analogous salts (e.g., (methoxymethyl)triphenylphosphonium chloride, δ 3.3 ppm for methoxy protons) .
  • Safety Protocols : Use HCl scrubbers during thermal decomposition studies to neutralize hazardous gases .

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